Cas no 2121515-04-4 (2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester)

2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester
- 1,3,2-Dioxaborolane, 2-[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-
- 2-(2-chloro-5-fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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- MDL: MFCD30529815
- Inchi: 1S/C13H14BClF4O2/c1-11(2)12(3,4)21-14(20-11)9-6-7(16)5-8(10(9)15)13(17,18)19/h5-6H,1-4H3
- InChI Key: YZWHKVXPPZDROO-UHFFFAOYSA-N
- SMILES: ClC1C(C(F)(F)F)=CC(=CC=1B1OC(C)(C)C(C)(C)O1)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 1
- Complexity: 386
- Topological Polar Surface Area: 18.5
2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB517668-5 g |
2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester; . |
2121515-04-4 | 5g |
€1,245.70 | 2023-04-17 | ||
abcr | AB517668-250 mg |
2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester; . |
2121515-04-4 | 250MG |
€183.60 | 2023-04-17 | ||
abcr | AB517668-500 mg |
2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester; . |
2121515-04-4 | 500MG |
€288.50 | 2023-04-17 | ||
abcr | AB517668-5g |
2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester; . |
2121515-04-4 | 5g |
€1338.70 | 2025-02-27 | ||
abcr | AB517668-1g |
2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester; . |
2121515-04-4 | 1g |
€412.20 | 2025-02-27 | ||
abcr | AB517668-1 g |
2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester; . |
2121515-04-4 | 1g |
€383.90 | 2023-04-17 | ||
abcr | AB517668-500mg |
2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester; . |
2121515-04-4 | 500mg |
€288.50 | 2023-09-02 | ||
Ambeed | A642311-1g |
2-(2-Chloro-5-fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2121515-04-4 | 95% | 1g |
$282.0 | 2024-08-03 | |
abcr | AB517668-250mg |
2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester; . |
2121515-04-4 | 250mg |
€231.80 | 2025-02-27 | ||
Aaron | AR01S436-1g |
1,3,2-Dioxaborolane, 2-[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- |
2121515-04-4 | 95% | 1g |
$378.00 | 2025-02-17 |
2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester Related Literature
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Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
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4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
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Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
Additional information on 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester
2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester (CAS No. 2121515-04-4): An Overview
2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester (CAS No. 2121515-04-4) is a versatile compound with significant applications in the fields of medicinal chemistry and materials science. This compound, characterized by its unique combination of chlorine, fluorine, and trifluoromethyl groups, exhibits a range of chemical properties that make it an attractive candidate for various research and industrial applications.
The molecular structure of 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester is composed of a benzoic acid core with a pinacol ester group attached to the carboxylic acid moiety. The presence of the chlorine and fluorine atoms, along with the trifluoromethyl group, imparts distinct electronic and steric effects that influence its reactivity and stability. These properties are crucial in designing molecules with specific biological activities or material functionalities.
In the realm of medicinal chemistry, 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester has been explored as a building block for the synthesis of novel pharmaceuticals. Recent studies have highlighted its potential in the development of drugs targeting various diseases, including cancer and neurological disorders. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent anticancer activity against several human cancer cell lines. The researchers attributed this activity to the compound's ability to modulate specific signaling pathways involved in cell proliferation and apoptosis.
Beyond its medicinal applications, 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester has also found use in materials science. Its unique combination of functional groups makes it suitable for the synthesis of advanced materials with tailored properties. For example, a 2022 study in the Journal of Materials Chemistry C reported the use of this compound as a precursor for the preparation of fluorinated polymers with enhanced thermal stability and mechanical strength. These polymers have potential applications in areas such as electronics, coatings, and adhesives.
The synthesis of 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester typically involves multi-step reactions starting from readily available starting materials. A common synthetic route involves the reaction of 2-chloro-5-fluoro-3-trifluoromethylbenzoic acid with pinacol to form the desired ester. This process requires careful control of reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have further optimized this synthesis, making it more efficient and environmentally friendly.
The physical and chemical properties of 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester have been extensively studied to understand its behavior in different environments. It is known to be stable under standard laboratory conditions but can undergo selective transformations under specific reaction conditions. For instance, it can be hydrolyzed to form the corresponding carboxylic acid or undergo nucleophilic substitution reactions at the trifluoromethyl group.
In conclusion, 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester (CAS No. 2121515-04-4) is a multifunctional compound with a wide range of applications in both medicinal chemistry and materials science. Its unique molecular structure provides a foundation for the development of novel drugs and advanced materials, making it an important compound for ongoing research and industrial innovation.
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